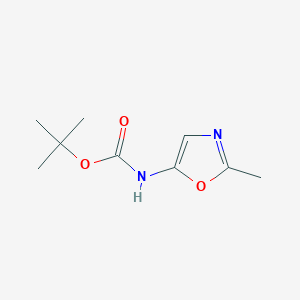

Tert-butyl (2-methyloxazol-5-yl)carbamate

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one heteroatom, such as nitrogen, oxygen, or sulfur. tandfonline.comslideshare.net They are extensively utilized in therapeutic research and various industries. tandfonline.com The oxazole (B20620) nucleus is a five-membered aromatic heterocyclic ring containing one oxygen atom and one nitrogen atom separated by a carbon. tandfonline.comwikipedia.orgnumberanalytics.com This structure is the parent compound for a vast class of aromatic organic compounds. slideshare.netwikipedia.org

Oxazoles are considered aromatic, though less so than analogous sulfur-containing thiazoles. wikipedia.org The oxazole ring is a weak base, with a pKa of approximately 0.8 for its conjugate acid. wikipedia.orgnumberanalytics.com The structure and reactivity of the oxazole ring are influenced by the pyridine-type nitrogen at position 3 and the furan-type oxygen at position 1. pharmaguideline.com The presence of these heteroatoms provides sites for potential interactions with a wide range of biological receptors and enzymes. chemenu.com

Substitutions on the oxazole ring are critical for the development of novel compounds with favorable biological activities. tandfonline.comaip.org The reactivity of the oxazole ring allows for electrophilic substitution, which typically occurs at the C5 position, especially when electron-donating groups are present. wikipedia.org The synthesis of substituted oxazoles can be achieved through various methods, including the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, and the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC). numberanalytics.compharmaguideline.commdpi.com These synthetic routes allow for the introduction of various substituents onto the oxazole core, leading to a diverse array of molecules for investigation.

Significance of the Tert-butyl Carbamate (B1207046) Moiety in Synthetic Strategy

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. organic-chemistry.org This is achieved by using a "protecting group," which is a reversibly formed derivative of the functional group. organic-chemistry.org For amines, one of the most common and effective protecting groups is the tert-butoxycarbonyl (Boc) group, which converts the amine into a carbamate. masterorganicchemistry.comtotal-synthesis.comwikipedia.org

The Boc group is valued for its stability under a variety of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com This stability allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting the protected amine. organic-chemistry.org The primary advantage of the Boc group is its lability under acidic conditions. wikipedia.org It can be readily removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent. wikipedia.orgchemistrysteps.com

The mechanism of deprotection involves the protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl group to form a stable tert-butyl cation and carbon dioxide, regenerating the free amine. total-synthesis.comchemistrysteps.com This specific method of removal makes the Boc group "orthogonal" to other protecting groups, such as the Fmoc (removed with base) and Cbz (removed by hydrogenation) groups, allowing for selective deprotection in complex syntheses. organic-chemistry.orgtotal-synthesis.com The tert-butyl carbamate moiety, therefore, is a crucial tool in synthetic strategies, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules. masterorganicchemistry.comacs.org

Interactive Data Table: Properties of Tert-butyl (2-methyloxazol-5-yl)carbamate

| Property | Value |

| CAS Number | 1965310-19-3 |

| Molecular Formula | C9H14N2O3 |

| Molecular Weight | 198.22 g/mol |

| Purity | 97% |

| Storage Temperature | 2-8°C |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-methyl-1,3-oxazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-10-5-7(13-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSOXRVUVDAUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Methyloxazol 5 Yl Carbamate and Analogous Structures

Strategies for Oxazole (B20620) Ring Formation

The formation of the oxazole ring is a critical step in the synthesis of the target compound and its analogs. Various classical and modern synthetic methods can be employed, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclization reactions represent a foundational approach to oxazole synthesis. The Robinson-Gabriel synthesis is a prominent example, involving the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles. synarchive.comwikipedia.org This reaction is typically catalyzed by strong acids such as sulfuric acid. wikipedia.orgacs.org The mechanism proceeds through the dehydration of an α-acylamino ketone, leading to the formation of the oxazole ring. synarchive.comwikipedia.org The amide oxygen is incorporated into the ring, while the ketone oxygen is expelled. acs.org This method is particularly effective for preparing 2,5-diaryloxazoles. acs.orgpharmaguideline.com

Another classical cyclization approach involves the reaction of α-haloketones with primary amides. pharmaguideline.com For the synthesis of the target compound, this would conceptually involve reacting an appropriate α-haloketone with acetamide to form the 2-methyl-substituted oxazole ring.

Table 1: Overview of Cyclization Reactions for Oxazole Synthesis

| Reaction Name | Starting Materials | Key Reagents/Conditions | Product Type | Citation |

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | H₂SO₄, PCl₅ | 2,5-Disubstituted oxazoles | synarchive.comwikipedia.orgpharmaguideline.com |

| From α-Haloketones | α-Haloketone, Primary amide | Heat | Substituted oxazoles | pharmaguideline.com |

Multicomponent reactions (MCRs) provide a highly efficient and atom-economical route to complex molecules like oxazoles in a single step. The van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.comorganic-chemistry.org This reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions. nih.govmdpi.com The deprotonated TosMIC adds to an aldehyde, followed by an intramolecular cyclization and subsequent elimination of toluenesulfinic acid to yield the 5-substituted oxazole. nih.govorganic-chemistry.org This method is particularly valuable for its mild conditions and tolerance of various functional groups. nih.gov

Other multicomponent strategies have been developed that allow for the synthesis of diversely substituted oxazoles. For instance, iodine-mediated [3+2] cycloaddition reactions between isocyanides and methyl ketones have been reported to produce 2,5-disubstituted oxazoles. thieme-connect.com Similarly, cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes offers another route to 2,5-disubstituted oxazoles through a [3+2] cycloaddition. rsc.org

Table 2: Examples of Multicomponent Reactions for Oxazole Synthesis

| Reaction Name | Key Reactants | Solvent/Catalyst | Product Type | Citation |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | K₂CO₃, Methanol | 5-Substituted oxazoles | nih.govmdpi.com |

| Iodine-Mediated Cycloaddition | Methyl ketone, Isocyanide | I₂ | 2,5-Disubstituted oxazoles | thieme-connect.com |

| Cobalt-Catalyzed Cross-Coupling | N-pivaloyloxyamide, Alkyne | Co(III) catalyst | 2,5-Disubstituted oxazoles | rsc.org |

Introduction and Functionalization of the Carbamate (B1207046) Group

Once the oxazole ring is formed, the next crucial phase is the introduction of the tert-butyl carbamate group at the C-5 position. This can be achieved either by direct N-protection of a 5-aminooxazole precursor or by converting a C-5 carboxylic acid derivative into the carbamate.

The most direct method for synthesizing tert-butyl (2-methyloxazol-5-yl)carbamate is the reaction of 5-amino-2-methyloxazole with di-tert-butyl dicarbonate (Boc₂O). This is a standard and widely used method for protecting amine functional groups. jk-sci.commychemblog.com The reaction involves the nucleophilic attack of the amine on a carbonyl carbon of Boc₂O. jk-sci.comcommonorganicchemistry.com This process can be performed under various conditions, often in the presence of a base like triethylamine or without a base, and is known for its high chemoselectivity and efficiency. jk-sci.comorganic-chemistry.org The byproducts of the reaction are carbon dioxide and tert-butanol, which are easily removed. commonorganicchemistry.com

Table 3: General Conditions for Boc Protection of Amines

| Reagent | Base (Optional) | Solvent | Key Feature | Citation |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), DMAP | THF, DCM, or solvent-free | High-yielding, mild conditions, common protection strategy | jk-sci.commychemblog.com |

An alternative strategy to form the carbamate functional group involves the Curtius rearrangement. wikipedia.orgorganic-chemistry.org This reaction converts a carboxylic acid into an isocyanate via an acyl azide intermediate, with the loss of nitrogen gas. wikipedia.orgnih.gov The resulting isocyanate can then be trapped by a nucleophile. For the synthesis of the target compound, 2-methyloxazole-5-carboxylic acid would be the starting material. It is first converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to form an oxazol-5-yl isocyanate. This reactive isocyanate is subsequently trapped in situ with tert-butanol to yield the desired tert-butyl carbamate. wikipedia.orgnih.gov This method is advantageous as it proceeds with retention of stereochemistry and is tolerant of a wide array of functional groups. nih.gov

Table 4: Key Steps of the Curtius Rearrangement for Carbamate Synthesis

| Step | Transformation | Intermediate | Trapping Agent | Final Product | Citation |

| 1 | Carboxylic acid to Acyl azide | R-CO-N₃ | - | - | wikipedia.orgorganic-chemistry.org |

| 2 | Thermal decomposition of Acyl azide | Isocyanate (R-N=C=O) | - | - | wikipedia.orgnih.gov |

| 3 | Nucleophilic attack on Isocyanate | Isocyanate (R-N=C=O) | tert-Butanol | tert-Butyl carbamate | wikipedia.orgnih.gov |

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the availability of key precursors, primarily 5-amino-2-methyloxazole or 2-methyloxazole-5-carboxylic acid (or its ester).

The synthesis of 2-methyloxazole-5-carboxylic acid esters has been reported. For example, ethyl 2,4-dimethyloxazole-5-carboxylate can be synthesized from ethyl acetoacetate. rsc.org A related compound, ethyl 4-methyloxazole-5-carboxylate, is commonly prepared by reacting ethyl 2-chloroacetoacetate with formamide. google.com These ester derivatives can be hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for the Curtius rearrangement. Alternatively, they can be converted to the corresponding amide and subsequently to the amine via a Hofmann rearrangement, although this is a less common route for this specific substitution pattern.

Synthesizing 5-aminooxazole derivatives can be challenging. Direct amination of the oxazole ring is generally difficult. Therefore, building the ring with the nitrogen functionality already in place or unmasking it from a suitable precursor is the preferred approach. For instance, a synthetic route could involve the cyclization of a precursor already containing a protected amino group or a group that can be readily converted to an amine, such as a nitro or azide group.

Preparation of 2-Methyloxazole (B1590312) Scaffolds

The 2-methyloxazole ring is a fundamental heterocyclic scaffold. Its preparation can be achieved through several established synthetic routes. One of the most common and direct methods involves the condensation of an α-haloketone with acetamide. Acetamide serves as the source for the nitrogen atom and the C2-methyl group of the resulting oxazole ring.

Another versatile method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone researchgate.net. In the context of a 2-methyloxazole, this would start with an α-(acetylamino)ketone. The dehydration step is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid researchgate.net.

The Fischer oxazole synthesis provides another route, reacting a cyanohydrin with an aldehyde researchgate.net. While classic, these methods often require harsh conditions. Modern adaptations and alternative strategies are continuously being developed for milder and more efficient scaffold preparation researchgate.net.

Routes to Aminated Oxazole Derivatives

Introducing the (tert-butoxycarbonyl)amino group at the C5 position is the key step in forming the target molecule. A highly effective strategy for this transformation is the Curtius rearrangement, which converts a carboxylic acid into a protected amine via an isocyanate intermediate nih.govnih.govorganic-chemistry.org.

This synthetic route would begin with 2-methyloxazole-5-carboxylic acid. The carboxylic acid is first converted into an acyl azide. This is often accomplished in a one-pot procedure using reagents like diphenylphosphoryl azide (DPPA), which avoids the isolation of potentially explosive acyl azide intermediates nih.gov. The acyl azide then undergoes thermal or photochemical rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate intermediate in a concerted mechanism wikipedia.orgchemistrysteps.com. A significant advantage of the Curtius rearrangement is that the migration of the alkyl or aryl group occurs with complete retention of its stereochemical configuration nih.govwikipedia.org.

The resulting 2-methyl-5-isocyanatooxazole can then be trapped in situ with an alcohol. For the synthesis of this compound, tert-butanol is used as the nucleophile. The alcohol attacks the electrophilic carbon of the isocyanate, yielding the final stable tert-butyl carbamate (Boc-protected amine) product.

An alternative, though potentially less direct, approach is the van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC) researchgate.netijpsonline.commdpi.comnih.gov. To yield a 5-aminooxazole derivative, one would need to start with an aldehyde bearing a masked or protected amino function.

Stereoselective Synthesis Approaches

While this compound is an achiral molecule, the synthesis of chiral analogs is of significant interest in medicinal chemistry. Stereoselective methods are crucial for preparing such compounds, ensuring the desired configuration of stereocenters on the substituents of the oxazole ring.

One effective strategy involves starting with chiral precursors. For instance, a synthesis of functionalized oxazoles can begin from β-hydroxy amides, which are often derived from readily available chiral amino acids datapdf.com. The synthesis proceeds through the oxidation of the secondary alcohol to a ketone, followed by cyclodehydration to form the oxazole ring. This sequence effectively transfers the chirality of the starting material to the final product datapdf.com.

Furthermore, key reactions used in the synthesis of oxazole derivatives are known to proceed stereospecifically. As mentioned, the Curtius rearrangement occurs with full retention of configuration at the migrating carbon center nih.gov. This property is invaluable when the group attached to the C5 position contains a stereocenter, ensuring that its configuration is preserved during the formation of the amine.

Green Chemistry Principles in Synthetic Routes

Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste, energy consumption, and the use of hazardous substances. The synthesis of oxazoles has benefited significantly from the application of green chemistry principles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions nih.gov. In oxazole synthesis, it can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner product profiles ijpsonline.comresearchgate.neteurekaselect.com. For example, the van Leusen reaction between aldehydes and TosMIC to form 5-substituted oxazoles can be efficiently performed under microwave irradiation using potassium phosphate as a catalyst in an alcohol medium ijpsonline.comsemanticscholar.org. Similarly, the condensation of α-bromoacetophenones with urea to form 2-aminooxazole derivatives is also effectively promoted by microwaves ijpsonline.com.

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound is another green technique that enhances reaction rates through acoustic cavitation nih.govresearchgate.net. Ultrasound irradiation has been successfully applied to the synthesis of oxazole derivatives, offering benefits such as short reaction times, high yields, and mild reaction conditions ijpsonline.comnih.gov. One notable example is the synthesis of oxazoles from 4-substituted phenacyl bromides and amides, which is efficiently conducted in a Deep Eutectic Solvent (DES) under ultrasonic conditions ijpsonline.com.

The following table provides a comparative overview of conventional and green synthetic methods for oxazole synthesis.

| Method | Activating Factor | Typical Conditions | Reaction Time | Advantages |

| Conventional Heating | Thermal Energy | Reflux in organic solvents (e.g., Toluene, DMF) | Several hours | Well-established, widely applicable |

| Microwave Synthesis | Microwaves | Isopropyl alcohol, K₃PO₄ catalyst, 65°C ijpsonline.com | 5-15 minutes | Rapid, higher yields, energy efficient |

| Ultrasound Synthesis | Ultrasound Waves | Deep Eutectic Solvent (DES), 65°C ijpsonline.com | 30-60 minutes | Mild conditions, improved efficiency |

Ionic Liquids and Greener Solvents: The replacement of volatile organic compounds (VOCs) with greener alternatives like ionic liquids or deep eutectic solvents is a key aspect of green chemistry ijpsonline.com. The van Leusen synthesis of 4,5-disubstituted oxazoles has been shown to proceed in high yields in ionic liquids, which can often be recycled and reused multiple times without a significant loss of activity organic-chemistry.org. These alternative solvents not only reduce pollution but can also enhance reaction performance ijpsonline.com.

Mechanistic Investigations of Reactions Involving the Compound

Elucidation of Reaction Pathways and Transition States

Specific studies elucidating the reaction pathways and transition states for reactions directly involving Tert-butyl (2-methyloxazol-5-yl)carbamate have not been identified in surveyed scientific literature. General knowledge of oxazole (B20620) chemistry suggests that the oxazole ring can be susceptible to cleavage under acidic conditions. However, without specific studies, any proposed pathway would be purely speculative.

Identification of Catalytic Cycles and Intermediates

No information regarding the participation of this compound in catalytic cycles or the identification of its reaction intermediates was found in the available literature. Research on the catalytic applications of this specific molecule appears to be limited.

Kinetic Studies of Reaction Rates

A search for kinetic studies to determine the reaction rates of this compound under various conditions did not yield any specific results. Therefore, no data tables on reaction kinetics can be provided.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis and Molecular Orbital Theory

Electronic structure analysis of tert-butyl (2-methyloxazol-5-yl)carbamate would involve the examination of its molecular orbitals (MOs), including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and distributions of these frontier orbitals are crucial in predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. Molecular orbital theory helps in understanding the nature of chemical bonds within the molecule and predicting sites susceptible to nucleophilic or electrophilic attack.

Interactive Table: Frontier Molecular Orbital Energies (Hypothetical)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the oxazole (B20620) ring and the carbamate (B1207046) nitrogen, indicating these are likely sites for electrophilic attack. |

| LUMO | -1.2 | Distributed across the C=O and C=N bonds, suggesting these are potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | 7.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the thermodynamics and kinetics of chemical reactions. For this compound, DFT calculations can be employed to determine the energetics of various transformations, such as hydrolysis of the carbamate, electrophilic substitution on the oxazole ring, or its participation in cycloaddition reactions. These calculations can elucidate reaction mechanisms by identifying transition states and intermediates, and can predict reaction rates and equilibrium constants.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound can significantly influence its reactivity and interactions with other molecules. Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable conformations of the molecule by exploring the potential energy surface associated with the rotation of its single bonds. These studies are critical for understanding its shape and how it might fit into the active site of an enzyme or interact with a reactant. For reactions that can produce stereoisomers, computational methods can predict the most likely stereochemical outcome.

Molecular Dynamics Simulations in Reaction Environments

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a reaction environment, such as in a solvent or at the interface of a catalyst. By simulating the motion of atoms over time, MD can reveal how the solvent molecules arrange around the solute and how this organization affects the reaction pathway and energetics. These simulations are particularly useful for understanding reactions in complex environments where explicit solvent effects are important.

Applications As a Versatile Synthetic Intermediate and Building Block

Role in the Assembly of Complex Heterocyclic Systems

The Boc-protected amine on the oxazole (B20620) ring serves as a latent nucleophile, which, after deprotection, can be used in reactions to assemble more elaborate heterocyclic frameworks. This approach is a common strategy in heterocyclic chemistry, where pre-functionalized rings are coupled to form fused or linked multi-ring systems. For instance, related amino-heterocycles are often used in condensation or cross-coupling reactions to build systems such as triazolopyrimidines or quino[3,4-b] sibian-chem.comsigmaaldrich.combenzothiazinium salts. beilstein-journals.orgmdpi.com The 2-methyloxazol-5-amine, liberated from its carbamate (B1207046) precursor, can react with suitable electrophiles to forge new rings, making it a key component in the synthesis of novel polycyclic heteroaromatics.

Utilization in Multi-Step Total Synthesis Endeavors

In the context of total synthesis, incorporating pre-formed, functionalized building blocks is a crucial strategy for improving efficiency and convergence. While specific total syntheses employing Tert-butyl (2-methyloxazol-5-yl)carbamate are not extensively documented, compounds of this type are designed for such purposes. The oxazole unit is present in a number of natural products, and having a stable, protected precursor like this carbamate allows chemists to introduce the heterocyclic core at a strategic point in a complex synthetic sequence. The Boc group ensures the amine does not interfere with reactions targeted at other parts of the molecule until its functionality is required.

Development of Novel Chemical Scaffolds

Chemical scaffolds are core molecular structures upon which various substituents are attached to create new compounds. mdpi.com The oxazole ring itself is a privileged scaffold in drug discovery. nih.gov this compound acts as a precursor to novel, larger scaffolds by providing a point of attachment. After deprotection of the amine, the 2-methyloxazole (B1590312) core can be linked to other molecular frameworks, such as piperidine (B6355638) or benzimidazole (B57391) systems, through amide bond formation or other coupling reactions. researchgate.netmdpi.com This modular approach enables the systematic development of new molecular architectures for investigation in materials science and medicinal chemistry.

Table 1: Potential Reactions for Scaffold Elaboration

| Reaction Type | Reagent Class | Resulting Linkage |

|---|---|---|

| Amidation | Carboxylic Acids / Acyl Chlorides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes / Ketones | Secondary Amine |

Intermediary Role in Target-Oriented Synthesis

Target-oriented synthesis focuses on the creation of a specific molecule, often one with potential biological activity. Boc-protected heterocyclic amines are fundamental intermediates in this field. researchgate.netresearchgate.net For example, the synthesis of complex substituted pyrazole[3,4-d]pyrimidine structures has been shown to rely on intermediates containing Boc-protected amines to direct the assembly of the target molecule. drpress.org Similarly, this compound is a logical intermediate for the synthesis of target molecules containing the 2-methyl-5-aminooxazole moiety, a feature found in various classes of kinase inhibitors and other biologically active agents. The Boc group allows for controlled, stepwise construction, preventing unwanted side reactions and ensuring the desired final product is obtained. researchgate.net

Design and Synthesis of Compound Libraries for Chemical Research

Compound libraries are collections of structurally related molecules used in high-throughput screening to identify new lead compounds in drug discovery. The structure of this compound is well-suited for the generation of such libraries. The synthesis strategy typically involves a "split-and-pool" or parallel synthesis approach where the core scaffold is diversified.

The key steps for its use in library synthesis are:

Deprotection: The Boc group is removed under acidic conditions to yield the free 5-amino-2-methyloxazole.

Diversification: The resulting amine is reacted with a large set of diverse building blocks. This is commonly done in parallel, with each reaction vessel containing the amine and a different reactant, such as various carboxylic acids, sulfonyl chlorides, or isocyanates.

This process allows for the rapid and efficient creation of a large library of novel oxazole derivatives, where the substituents at the 5-position are varied systematically. This approach has been successfully applied using other heterocyclic building blocks to generate libraries for screening against various biological targets.

Table 2: Compound Properties

| Property | Value |

|---|---|

| CAS Number | 1965310-19-3 |

| Molecular Formula | C9H14N2O3 |

Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

No specific ¹H NMR or ¹³C NMR data for Tert-butyl (2-methyloxazol-5-yl)carbamate has been found in the reviewed literature. This information would be crucial for confirming the connectivity of the atoms within the molecule, including the positions of the methyl group on the oxazole (B20620) ring and the carbamate (B1207046) linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental IR spectra for this compound are not available. Such a spectrum would be expected to show characteristic absorption bands for the N-H bond, the carbonyl (C=O) group of the carbamate, and the C-O and C=N bonds within the oxazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The exact mass and fragmentation pattern of this compound under mass spectrometric analysis have not been publicly documented. This data is vital for confirming the molecular formula and gaining insights into the compound's structure through its fragmentation pathways.

Chromatographic Methods for Purity Determination and Separation (e.g., HPLC, GC)

No established HPLC or GC methods for the analysis and purity assessment of this compound have been published. The development of such methods would require specifying parameters like the choice of column, mobile phase composition, and detector settings to achieve effective separation and quantification.

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl (2-methyloxazol-5-yl)carbamate, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via carbamate protection of the oxazole amine group. A common approach involves reacting 2-methyloxazol-5-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP in anhydrous THF or DCM. For example, in analogous syntheses (e.g., tert-butyl pyrimidinyl carbamates), reflux conditions (40–60°C) for 12–24 hours are used to ensure complete Boc protection . Optimization includes:

- Catalyst selection : DMAP (4-dimethylaminopyridine) enhances reaction rates by activating Boc₂O.

- Solvent choice : Polar aprotic solvents (THF, DCM) improve solubility of intermediates.

- Temperature control : Prolonged heating may lead to Boc group cleavage, necessitating monitoring via TLC or LC-MS.

Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?

Answer:

Key characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and oxazole ring protons (distinct coupling patterns at 6.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₆N₂O₃: 213.1234).

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELX programs) resolves bond angles and torsional strain in the oxazole-Boc moiety .

Advanced: How can researchers resolve discrepancies between computational modeling and experimental data (e.g., NMR or crystallography) for this compound?

Answer:

Discrepancies often arise from:

- Conformational flexibility : The tert-butyl group may adopt multiple rotamers in solution, causing NMR signal splitting not predicted by rigid computational models. MD simulations (e.g., Gaussian or AMBER) can account for dynamic effects .

- Crystal packing forces : X-ray structures may show distorted geometries due to intermolecular interactions (e.g., hydrogen bonds between oxazole N and tert-butyl O). Compare with solution-phase IR or NOESY data to isolate packing artifacts .

- Solvent effects : DFT calculations often assume gas-phase conditions. Include solvent models (e.g., PCM in Gaussian) to improve agreement with experimental NMR shifts .

Advanced: What strategies mitigate side reactions during functionalization of the oxazole ring in this compound?

Answer:

The electron-deficient oxazole ring is prone to electrophilic substitution or ring-opening under harsh conditions. Mitigation strategies include:

- Protection of reactive sites : Use orthogonal protecting groups (e.g., SEM for oxazole N) before introducing electrophiles .

- Low-temperature reactions : Perform lithiation or cross-coupling (e.g., Suzuki-Miyaura) at –78°C to prevent decomposition .

- Catalytic systems : Palladium/copper catalysts with mild bases (K₂CO₃) minimize side reactions in C–H functionalization .

Basic: What are the stability profiles and recommended storage conditions for this compound?

Answer:

The compound is hygroscopic and sensitive to acid/base hydrolysis. Key stability considerations:

- Storage : Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers. Avoid exposure to moisture or light .

- Decomposition pathways : Boc cleavage occurs rapidly in acidic (pH < 3) or basic (pH > 10) conditions, releasing CO₂ and 2-methyloxazol-5-amine. Monitor via TLC (Rf shift) .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles .

Advanced: How can researchers leverage this compound in multicomponent reactions or as a building block for bioactive molecules?

Answer:

The carbamate group serves as a transient protecting group, enabling:

- Peptide coupling : Deprotection with TFA yields free amines for SPPS (solid-phase peptide synthesis) .

- Heterocycle functionalization : Oxazole rings participate in Huisgen cycloadditions or SNAr reactions for generating fused polyheterocycles .

- Metal coordination : The oxazole N can act as a ligand in catalytic systems (e.g., Pd-mediated cross-couplings) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (PEL/TLV data unavailable; assume acute toxicity) .

- PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Emergency showers/eyewash stations must be accessible .

- Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced: How do steric effects of the tert-butyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

The tert-butyl group:

- Shields the carbamate oxygen , reducing nucleophilic attack on the carbonyl carbon. This stabilizes the Boc group during basic conditions but requires stronger acids (e.g., TFA) for deprotection .

- Induces steric hindrance in ortho positions, directing electrophiles (e.g., nitration) to meta positions on the oxazole ring .

- Affects crystallization : Bulky tert-butyl moieties promote crystal lattice formation via van der Waals interactions, aiding X-ray analysis .

Basic: What are the ecological and disposal considerations for this compound?

Answer:

- Ecotoxicity : Limited data; assume persistence due to the stable oxazole ring. Avoid aqueous discharge .

- Disposal : Incinerate in EPA-approved facilities at >1000°C to degrade into CO₂, H₂O, and NOₓ. Small quantities can be neutralized with 1M HCl, followed by adsorption onto activated carbon .

Advanced: How can computational tools (e.g., DFT, molecular docking) predict the reactivity or biological activity of derivatives of this compound?

Answer:

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases where oxazoles are common inhibitors) .

- ADMET prediction : Tools like SwissADME estimate bioavailability, leveraging logP (calculated ~1.8) and PSA (~60 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.